Cyn 154806 (trifluoroacetate) is a potent antagonist of the somatostatin receptor type 2 (SST2), which plays a critical role in various physiological processes including hormone regulation and neurotransmission. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential applications in treating conditions related to somatostatin signaling, such as certain neuroendocrine tumors and acromegaly. Its structure and activity have been explored in various studies, highlighting its importance in targeted therapies.
Cyn 154806 is classified as a synthetic peptide antagonist derived from somatostatin analogs. It was developed through modifications of existing somatostatin peptides to enhance receptor binding affinity and selectivity for SST2. The compound is commercially available from suppliers like MedChemExpress, which provides detailed specifications for research purposes .
The synthesis of Cyn 154806 typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The process includes:
The synthesis may also involve modifications such as the introduction of trifluoroacetate groups to enhance solubility and stability. Specific reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the final product .
Cyn 154806 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with SST2. The molecular formula and structural features include:
The three-dimensional conformation of Cyn 154806 can be analyzed using computational modeling techniques, revealing critical binding sites that interact with the SST2 receptor .
Cyn 154806 undergoes several chemical reactions typical of peptide compounds, including:
These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and efficacy of the compound in biological systems .
Cyn 154806 functions primarily as an antagonist at the SST2 receptor. Its mechanism involves:
Studies have demonstrated that Cyn 154806 can inhibit tumor growth in models where SST2 is overexpressed, suggesting its potential therapeutic applications in oncology .
Relevant analyses often include spectroscopic techniques like nuclear magnetic resonance and mass spectrometry to confirm purity and structural integrity .
Cyn 154806 has several scientific uses:
CYN 154806 TFA (Trifluoroacetate salt) is a potent and selective cyclic octapeptide antagonist targeting the somatostatin receptor subtype 2 (sst2). With the molecular formula C58H69F3N12O16S2 and a molecular weight of 1311.36 g/mol, it features a disulfide bridge between Cys2 and Cys7 critical for structural stability and receptor interaction [2] [4] [6]. This compound exhibits nanomolar affinity for human sst2 receptors (pIC50 = 8.58), with significantly lower binding to other subtypes (sst1, sst3, sst4, sst5; pIC50 5.41–6.48) [2] [6]. Its development addressed the need for precise pharmacological tools to dissect sst2-mediated functions in neurological, endocrine, and immune systems.
Table 1: Key Chemical and Pharmacological Properties of CYN 154806 TFA
Property | Value |
---|---|
Molecular Formula | C58H69F3N12O16S2 |
Molecular Weight | 1311.36 g/mol |
CAS Number | 2828432-46-6 |
Sequence | Ac-{L-4-NO2-Phe}{D-CYS}-Tyr-{D-TRP}-Lys-Thr-Cys{D-TYR}-NH2 |
Disulfide Bridge | Cys2-Cys7 |
Primary Target | Somatostatin receptor subtype 2 (sst2) |
Solubility | 25 mg/mL in water (19.06 mM) |
Somatostatin receptors (sst1-5) belong to the G protein-coupled receptor (GPCR) superfamily, with sst2 being the most widely expressed subtype in the central nervous system, endocrine tissues, and immune cells [3] [10]. Activation of sst2 inhibits adenylyl cyclase, modulates K+ and Ca2+ channels, and regulates mitogen-activated protein kinase (MAPK) pathways, influencing neurotransmitter release, hormone secretion, and cell proliferation [3] [7]. In disease contexts, sst2 is overexpressed in neuroendocrine tumors, glioblastomas, and inflammatory lesions, making it a critical target for diagnostic imaging and therapeutic intervention [3] [5]. Pathologically, sst2 signaling modulates neuroinflammatory responses by inhibiting monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) secretion in human macrophages [7].
Early somatostatin antagonists like cyclosomatostatin were non-selective and limited by poor receptor specificity and metabolic instability [5]. The discovery of CYN 154806 in the early 2000s represented a breakthrough due to its >100-fold selectivity for sst2 over other subtypes [8] [10]. Functional characterization in recombinant systems (CHO-K1 cells expressing human sst2) demonstrated potent inhibition of somatostatin-induced extracellular acidification (pKB = 7.92) and [35S]-GTPγS binding (pKB = 7.81) [8]. Ex vivo studies confirmed its antagonism in native tissues, blocking SRIF-mediated inhibition of neurogenic contractions in rat vas deferens (pKB = 7.79) without affecting sst5-mediated responses in guinea pig vas deferens [8]. Subsequent medicinal chemistry efforts yielded small-molecule sst2 antagonists (e.g., compound 7a, IC50 = 2.9 nM), though peptide-based antagonists like CYN 154806 remain vital for mechanistic studies due to their exceptional selectivity [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7